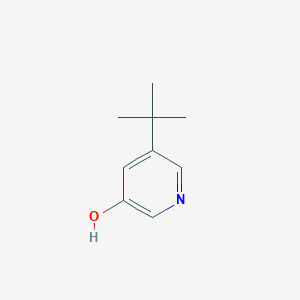
5-Tert-butylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between the atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity with other substances, pH, and heat of combustion.Scientific Research Applications
Antitumor Potential of Terpyridines
Terpyridines, including structures related to 5-Tert-butylpyridin-3-OL, have shown promising antitumor activity. The significance of these compounds, both as free ligands and in their complexed form with metals, has been explored for their anticancer potency. While metal complexes of terpyridines have been extensively studied, the free ligands themselves also exhibit interesting biological activities. Notably, terpyridines might offer similar or even greater anticancer effectiveness compared to their complexes, emphasizing the need for further investigation into their mechanisms of action and potential in drug design (Musioł, Malecki, Pacholczyk, & Mularski, 2021).
Pharmacological Effects of Chlorogenic Acid
While not directly related to 5-Tert-butylpyridin-3-OL, the study of chlorogenic acid (CGA) demonstrates the importance of investigating the biological and pharmacological effects of phenolic compounds. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Understanding the multifaceted roles of compounds like CGA can inspire further research into related structures, potentially including derivatives of 5-Tert-butylpyridin-3-OL, for their utility in treating various disorders (Naveed et al., 2018).
Three-Phase Partitioning in Bioseparation
The application of three-phase partitioning (TPP) for the separation and purification of bioactive molecules underscores the versatility of this nonchromatographic technology. This technique, which might be applicable in the purification or analysis of compounds including 5-Tert-butylpyridin-3-OL, offers a rapid, green, and efficient method for isolating a variety of bioactive molecules from natural sources. Such technologies are crucial for the development of pharmaceuticals and nutraceuticals, highlighting the importance of innovative separation methods in the field of chemical research (Yan et al., 2018).
Environmental and Health Implications of Synthetic Phenolic Antioxidants
Research into synthetic phenolic antioxidants (SPAs), including compounds related to 5-Tert-butylpyridin-3-OL, has raised concerns regarding their environmental persistence and potential health effects. SPAs like BHT and DBP have been detected in various environmental matrices and human samples, indicating widespread exposure. The potential hepatotoxicity and endocrine-disrupting effects of some SPAs highlight the need for further studies to evaluate the safety and environmental impact of these compounds and their derivatives (Liu & Mabury, 2020).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
properties
IUPAC Name |
5-tert-butylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-8(11)6-10-5-7/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMGTIGGFHNNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylpyridin-3-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
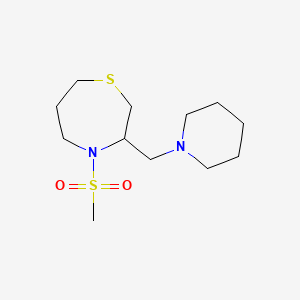
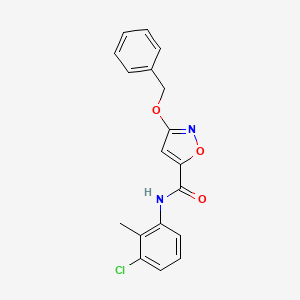
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
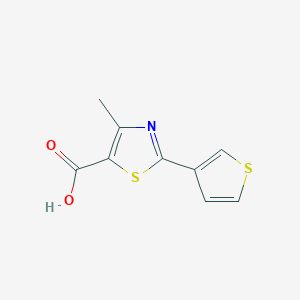
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
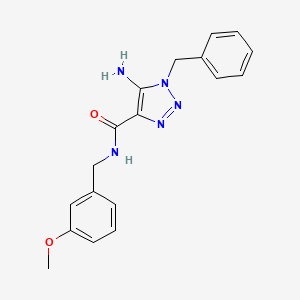
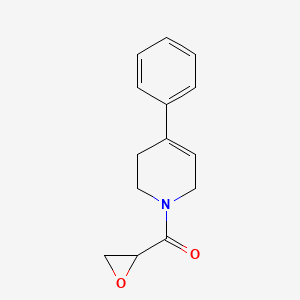
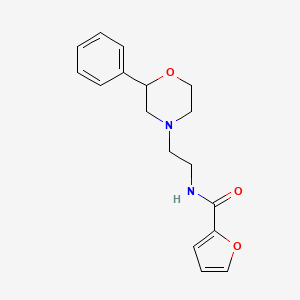
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
![4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2513692.png)
![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)